molecular formula C18H20FN3O2 B2445028 3-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine CAS No. 2379950-86-2

3-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine

Cat. No.: B2445028
CAS No.: 2379950-86-2
M. Wt: 329.375
InChI Key: HCCAFQVJPHNWME-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine is a complex organic compound that features a fluorinated pyridine ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the fluorination of pyridine derivatives, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step often involves the formation of the methanone linkage under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH control is crucial to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 3-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for advanced applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity and specificity, while the piperidine moiety may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropyridin-4-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
  • (3-Bromopyridin-4-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
  • (3-Iodopyridin-4-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

Uniqueness

The uniqueness of 3-Fluoro-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine lies in its fluorinated pyridine ring, which can significantly alter its chemical and biological properties compared to its halogenated counterparts. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions, making this compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-13-10-15(2-7-21-13)24-12-14-4-8-22(9-5-14)18(23)16-3-6-20-11-17(16)19/h2-3,6-7,10-11,14H,4-5,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCAFQVJPHNWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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